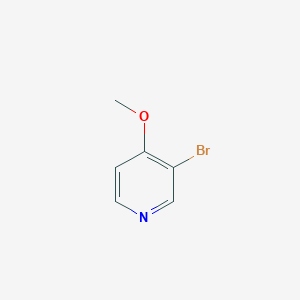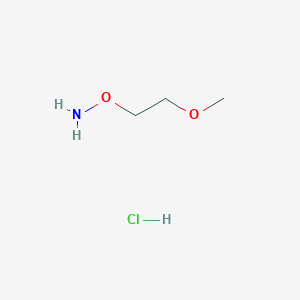
2-ブロモプロパン酸メチル
概要
説明
Methyl 2-bromopropionate is an organic compound with the molecular formula C4H7BrO2. It is a colorless to light yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both an ester and a bromine atom, making it a valuable reagent in various chemical reactions.
科学的研究の応用
Methyl 2-bromopropionate has several applications in scientific research:
Medicine: The compound is used in the development of various pharmaceuticals and diagnostic agents.
Industry: It is employed in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
Target of Action
Methyl 2-bromopropionate is a chemical compound that primarily targets the formation of polymer brushes with single-walled carbon nanotubes . It acts as an initiator in the synthesis of these polymer brushes .
Mode of Action
The compound interacts with its targets by initiating the polymerization process. This process involves the formation of polymer brushes with single-walled carbon nanotubes . The compound’s bromine atom plays a crucial role in this process, acting as a leaving group that initiates the polymerization .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-bromopropionate involve the synthesis of polymer brushes with single-walled carbon nanotubes . The downstream effects of this pathway include the formation of these polymer brushes, which have various applications in materials science .
Pharmacokinetics
Given its chemical structure and properties, it is likely to have low water solubility . This could impact its bioavailability, although further studies are needed to confirm this.
Result of Action
The primary result of Methyl 2-bromopropionate’s action is the formation of polymer brushes with single-walled carbon nanotubes . These polymer brushes have various applications in materials science . Additionally, Methyl 2-bromopropionate has been used as a starting reagent for the synthesis of 2-18F-fluoropropionic acid, a positron emission tomography imaging agent for prostate cancer .
Action Environment
The action, efficacy, and stability of Methyl 2-bromopropionate can be influenced by various environmental factors. For example, the temperature and pH of the reaction environment can affect the rate and efficiency of the polymerization process . Additionally, the presence of other substances in the reaction mixture can also influence the compound’s action .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-bromopropionate can be synthesized through the bromination of methyl propionate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position of the ester.
Industrial Production Methods
In industrial settings, the production of methyl 2-bromopropionate often involves the continuous flow bromination process. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process typically involves the use of bromine and a suitable solvent, with the reaction being monitored and controlled to maintain optimal conditions.
化学反応の分析
Types of Reactions
Methyl 2-bromopropionate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide ions (OH-), amines (NH2), or thiols (SH).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and methanol in the presence of an acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) for hydroxide substitution, ammonia (NH3) for amine substitution, and sodium thiolate (NaSR) for thiol substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used to catalyze the hydrolysis reaction.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiols.
Reduction: The major product is the corresponding alcohol.
Hydrolysis: The products are the corresponding carboxylic acid and methanol.
類似化合物との比較
Similar Compounds
Ethyl 2-bromopropionate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 3-bromopropionate: The bromine atom is located at the third carbon instead of the second.
Methyl bromoacetate: Contains a bromine atom on the second carbon of an acetate group.
Uniqueness
Methyl 2-bromopropionate is unique due to its specific reactivity profile, which is influenced by the position of the bromine atom and the ester group. This makes it particularly useful in certain synthetic applications where selective reactivity is required.
特性
IUPAC Name |
methyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEONLNNWKIPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884159 | |
| Record name | Propanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Methyl 2-bromopropionate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15484 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5445-17-0 | |
| Record name | Methyl 2-bromopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5445-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 2-bromo-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005445170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-bromopropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-bromo-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 2-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-bromopropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)









